3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride
Overview
Description
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride is an important sulfonylating agent widely used in organic chemistry. This compound is known for its ability to convert various functional groups such as alcohols, thiols, and amines into corresponding sulfones. Its versatility makes it a valuable reagent in both laboratory and industrial settings.
Biochemical Analysis
Biochemical Properties
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with enzymes, proteins, and other biomolecules through its sulfonyl chloride group, which can form covalent bonds with nucleophilic groups such as amines and thiols. This reactivity makes it useful in the synthesis of sulfonamide derivatives, which are important in medicinal chemistry for their antibacterial and diuretic properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can inhibit certain enzymes by covalently modifying their active sites, leading to altered cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonyl chloride group reacts with nucleophilic groups on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in gene expression and cellular function, depending on the specific biomolecules targeted .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can affect metabolic flux and metabolite levels by modifying key enzymes in metabolic pathways. This can lead to changes in the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. The localization of the compound can influence its activity and function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride typically involves the reaction of 3-(Dimethylsulfamoyl)propane-1-sulfonic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The general reaction scheme is as follows:
3-(Dimethylsulfamoyl)propane-1-sulfonic acid+Thionyl chloride→3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfones.
Hydrolysis: In the presence of water, it hydrolyzes to form 3-(Dimethylsulfamoyl)propane-1-sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Anhydrous solvents such as dichloromethane or chloroform
Conditions: Typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent moisture ingress.
Major Products
The major products formed from these reactions are sulfones, which are valuable intermediates in various chemical syntheses.
Scientific Research Applications
3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride has numerous applications in scientific research, including:
Organic Synthesis: Used as a sulfonylating agent to introduce sulfonyl groups into organic molecules.
Pharmaceuticals: Employed in the synthesis of sulfonamide-based drugs.
Material Science: Utilized in the modification of polymers to enhance their properties.
Biochemistry: Used in the preparation of enzyme inhibitors and other biologically active compounds.
Mechanism of Action
The mechanism by which 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl group, which can interact with various functional groups in target molecules. The sulfonyl group is highly electrophilic, making it reactive towards nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to modify the structure and function of target molecules, leading to the formation of sulfones.
Comparison with Similar Compounds
Similar Compounds
- Methanesulfonyl chloride
- Benzenesulfonyl chloride
- Tosyl chloride
Uniqueness
Compared to other sulfonyl chlorides, 3-(Dimethylsulfamoyl)propane-1-sulfonyl chloride offers unique reactivity due to the presence of the dimethylsulfamoyl group. This group enhances its solubility and reactivity, making it a more versatile reagent in various chemical transformations .
Properties
IUPAC Name |
3-(dimethylsulfamoyl)propane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12ClNO4S2/c1-7(2)13(10,11)5-3-4-12(6,8)9/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWLFFNKDRNZGMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)CCCS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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